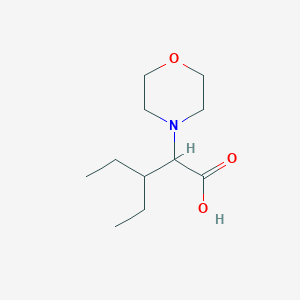

3-Ethyl-2-morpholinopentanoic acid

Description

The compound 3-Ethyl-2-morpholinopentanoic acid is a substituted pentanoic acid derivative featuring a morpholine ring at position 2 and an ethyl group at position 3. The ethyl substituent may influence steric effects and lipophilicity.

Properties

IUPAC Name |

3-ethyl-2-morpholin-4-ylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-3-9(4-2)10(11(13)14)12-5-7-15-8-6-12/h9-10H,3-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDUCGUOBULJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-morpholinopentanoic acid typically involves the reaction of ethyl 2-bromopentanoate with morpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the morpholine group. The resulting ester is then hydrolyzed to yield the carboxylic acid.

-

Step 1: Nucleophilic Substitution

Reactants: Ethyl 2-bromopentanoate, morpholine

Conditions: Basic conditions (e.g., sodium hydroxide)

Product: Ethyl 2-morpholinopentanoate

-

Step 2: Hydrolysis

Reactants: Ethyl 2-morpholinopentanoate, water

Conditions: Acidic or basic hydrolysis

Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-morpholinopentanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction of the carboxylic acid group can yield alcohols.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of primary or secondary alcohols

Substitution: Formation of substituted morpholine derivatives

Scientific Research Applications

3-Ethyl-2-morpholinopentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-morpholinopentanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The morpholine ring can interact with hydrophobic pockets in proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural analogs such as 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid (CAS 80186-81-8, ) can be analyzed to hypothesize differences. Below is a speculative comparison based on molecular features:

Hypothetical Structural and Functional Differences:

Key Hypothetical Contrasts:

Solubility: The morpholine group in this compound may enhance water solubility compared to the thioether/amine group in 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid, which is more lipophilic.

Reactivity : The morpholine ring could act as a hydrogen-bond acceptor, influencing interactions in drug-receptor binding. In contrast, the thioether group in the sulfanyl compound might participate in redox reactions or metal coordination .

Limitations of Available Evidence

- No direct references to this compound were found in the provided materials.

- The absence of experimental results (e.g., melting points, bioactivity) precludes a rigorous comparison.

Biological Activity

3-Ethyl-2-morpholinopentanoic acid (C11H21NO3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by a morpholine ring and a carboxylic acid functional group. The presence of the ethyl group at the third position of the pentanoic chain contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | 3-ethyl-2-morpholin-4-ylpentanoic acid |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carboxylic acid group can form hydrogen bonds, influencing enzyme activity, while the morpholine ring can engage with hydrophobic pockets in proteins, modulating their function. These interactions may lead to alterations in metabolic pathways and cellular responses.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in immune cells. For instance, one study showed that when splenocytes from C57BL/6 mice were treated with this compound, there was a significant reduction in interleukin-1β (IL-1β) levels compared to untreated controls .

2. Immunosuppressive Potential

The compound has also been investigated for its immunosuppressive capabilities. In experiments involving mixed lymphocyte reactions, this compound was shown to reduce T-cell proliferation in response to allogenic stimulation, suggesting that it may be beneficial in preventing graft rejection or treating autoimmune diseases .

3. Antiproliferative Activity

Emerging evidence suggests that this compound may possess antiproliferative properties against certain cancer cell lines. In assays measuring cell viability and proliferation, this compound demonstrated dose-dependent inhibition of cancer cell growth, indicating potential as an anticancer agent.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving C57BL/6 mice, researchers administered varying concentrations of this compound alongside irradiated spleen cells. The results indicated a marked decrease in T-cell proliferation correlated with increasing concentrations of the compound, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Cancer Cell Lines

A study focusing on the effects of this compound on breast cancer cell lines revealed significant reductions in cell viability after treatment with the compound over a period of 48 hours. The mechanism was linked to increased apoptosis markers such as caspase activation.

Research Findings

Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects:

- Cytokine Modulation : The compound modulates cytokine production by inhibiting NF-kB signaling pathways.

- Cell Cycle Arrest : It induces G1 phase cell cycle arrest in cancer cells, thereby preventing further proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.